molecular formula C12H11FN2OS B15115147 2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B15115147
M. Wt: 250.29 g/mol
InChI Key: LGHCJWGVMHJELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with cyclopropylmethyl thiocyanate under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopropylmethyl)sulfanyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29 g/mol

IUPAC Name

2-(cyclopropylmethylsulfanyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H11FN2OS/c13-10-5-3-9(4-6-10)11-14-15-12(16-11)17-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

LGHCJWGVMHJELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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